N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide
Description
N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide is a propanamide derivative featuring two distinct substituents: a 4-acetylamino phenyl group at the amide nitrogen and a 3-hydroxyquinoxalin-2-yl group at the propanamide’s β-carbon. While direct data on this compound’s applications are absent in the provided evidence, structural analogs in the literature suggest roles in receptor antagonism or enzyme inhibition (e.g., MCHR1 antagonists in ) .
Properties
Molecular Formula |
C19H18N4O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C19H18N4O3/c1-12(24)20-13-6-8-14(9-7-13)21-18(25)11-10-17-19(26)23-16-5-3-2-4-15(16)22-17/h2-9H,10-11H2,1H3,(H,20,24)(H,21,25)(H,23,26) |
InChI Key |
UYXGSIUAYLKXES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multiple steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Acetylation of the Amino Group: The acetylamino group is introduced by reacting the amine with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Coupling Reaction: The final step involves coupling the acetylamino phenyl group with the hydroxyquinoxaline moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the quinoxaline ring can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential to interact with various biological targets. It may also serve as a probe in biochemical assays.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development, particularly as an inhibitor of specific enzymes or receptors. Its ability to undergo various chemical modifications makes it a candidate for the development of new therapeutic agents.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group may facilitate binding to active sites, while the hydroxyquinoxaline moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related propanamide derivatives from the evidence, focusing on substituent effects , physicochemical properties , and biological activities .
Structural Similarities and Key Differences
Physicochemical Properties
Key Observations :
- ’s compound, with a thio-aminophenyl group, has the lowest logP (1.27), suggesting enhanced solubility over the target compound .
Data Tables
Table 1: Structural Comparison of Propanamide Derivatives
Biological Activity
N-[4-(acetylamino)phenyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 338.36 g/mol. The structure features an acetylamino group and a hydroxyquinoxaline moiety, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on N-substituted phenyl derivatives have shown effectiveness against various bacteria and fungi.
Key Findings:
- Effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Moderate activity against Gram-negative bacteria like Escherichia coli.
- Antifungal activity demonstrated against Candida albicans.
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Cell Wall Synthesis: Similar compounds disrupt bacterial cell wall integrity.
- Interference with Protein Synthesis: By binding to ribosomal RNA, these compounds can inhibit the translation process in bacteria.
Case Studies
-
Case Study on Antimicrobial Efficacy
A study conducted on a series of N-substituted chloroacetamides found that those with halogenated substituents exhibited enhanced lipophilicity, allowing better membrane penetration and antimicrobial efficacy against S. aureus and MRSA . -
QSAR Analysis
A quantitative structure-activity relationship (QSAR) analysis revealed that the biological activity of chloroacetamides varied significantly based on substituent positions on the phenyl ring. This analysis supports the hypothesis that structural modifications can enhance antimicrobial properties .
Table 1: Biological Activity Comparison of Similar Compounds
| Compound Name | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| This compound | Effective | Moderate | Moderate |
| N-(4-chlorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |
| N-(3-bromophenyl)-2-chloroacetamide | Effective | Moderate | High |
Table 2: Structural Features Influencing Activity
| Feature | Influence on Activity |
|---|---|
| Lipophilicity | Enhances membrane penetration |
| Substituent Position | Affects binding affinity |
| Functional Groups | Determines interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
